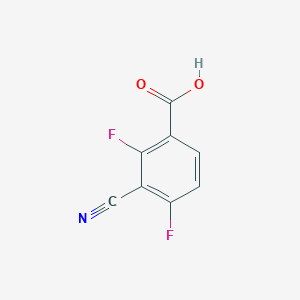

3-Cyano-2,4-difluorobenzoic acid

Description

Significance as an Advanced Synthetic Intermediate

The primary significance of 3-Cyano-2,4-difluorobenzoic acid lies in its role as an advanced synthetic intermediate, a molecular scaffold from which more complex and functionally rich molecules can be constructed. Its utility is particularly prominent in the field of medicinal chemistry, where it serves as a key building block for the synthesis of a variety of therapeutic agents. guidechem.com

One of the most critical applications of this compound is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases to interfere with cellular signaling pathways often dysregulated in diseases like cancer. For instance, it is a precursor to boronic acid derivatives, such as (3-cyano-2,4-difluorophenyl)boronic acid, which are instrumental in Suzuki-Miyaura cross-coupling reactions. nih.govsigmaaldrich.com These reactions are pivotal for creating complex biaryl structures, a common motif in many kinase inhibitors. The fluorine atoms on the ring can enhance the metabolic stability and bioavailability of the final drug molecule, while the cyano group can participate in crucial binding interactions with biological targets.

Beyond kinase inhibitors, this compound is employed in the development of novel anti-cancer compounds and antiviral agents. Its structural features allow it to form stable complexes with various biological targets, acting as an enzyme inhibitor in many cases. The Beilstein Journal has published research showcasing its use as a key intermediate in synthesizing anti-cancer agents that have demonstrated significant cytotoxicity against various cancer cell lines.

The compound's reactivity is multifaceted. The carboxylic acid group can be readily converted into esters, amides, and other functional groups. The cyano group offers a handle for further transformations, and the fluorine atoms can potentially be displaced through nucleophilic aromatic substitution under specific conditions. This array of reactive sites makes it a versatile platform for generating molecular diversity in drug discovery programs. nih.govwhiterose.ac.uk

Overview of Research Trajectories in Fluorinated Benzoic Acid Chemistry

The research landscape of fluorinated benzoic acids is a dynamic and rapidly evolving field, driven by the unique and often beneficial properties that fluorine imparts to organic molecules. The introduction of fluorine can profoundly alter a molecule's physical, chemical, and biological properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. lew.ro

Current research trajectories in this area are largely focused on several key themes:

Development of Novel Synthetic Methodologies: A significant area of research is dedicated to creating new and more efficient ways to synthesize selectively fluorinated benzoic acids. bohrium.comgoogle.com This includes the development of novel fluorinating agents and catalytic methods for the late-stage fluorination of complex molecules. numberanalytics.com

Application in Medicinal Chemistry: The majority of research on fluorinated benzoic acids is directed towards their application in drug discovery. ed.ac.uk Scientists are exploring how different fluorination patterns on the benzoic acid scaffold can be used to fine-tune the pharmacological properties of drugs. bohrium.com This includes their use in creating inhibitors for a wide range of enzymes and receptors. nih.govmdpi.com

Materials Science: Fluorinated benzoic acids are also being investigated for their potential use in advanced materials. Their unique electronic properties can be harnessed in the development of polymers, liquid crystals, and other functional materials.

Biotransformations: There is growing interest in using microorganisms to perform selective transformations on fluorinated benzoic acids. For example, some fungal strains can efficiently reduce the carboxylic acid group to a benzyl (B1604629) alcohol, while certain bacteria can convert it to a benzamide, offering environmentally friendly synthetic routes. tandfonline.com

The field is moving towards more complex and precisely substituted fluorinated aromatic compounds, with a strong emphasis on sustainability and efficiency in synthetic processes. tandfonline.com

Historical Context of Related Cyano- and Fluorobenzoic Acid Research

The journey to understanding and utilizing compounds like this compound is built upon a rich history of research in organofluorine and aromatic chemistry.

The story of organofluorine chemistry began even before the isolation of elemental fluorine. jst.go.jp Early work in the 18th century by chemists like Andreas Sigmund Marggraff and Carl Wilhelm Scheele laid the groundwork by studying hydrofluoric acid. niscpr.res.in However, the extreme reactivity of fluorine made its isolation a formidable challenge, which was finally overcome by Henri Moissan in 1886 through the electrolysis of potassium fluoride (B91410) in anhydrous hydrogen fluoride. lew.ronumberanalytics.comniscpr.res.in This breakthrough earned him the Nobel Prize in Chemistry in 1906 and opened the door to the systematic study of organofluorine compounds. numberanalytics.com

Early methods for introducing fluorine into aromatic rings, such as the Schiemann reaction discovered in 1927, which involves the thermal decomposition of diazonium fluoroborates, were pivotal. nih.gov Another significant advancement was the use of nucleophilic halogen exchange (the Halex process), reported by Gottlieb in 1936, where a chloro-substituent could be replaced by fluorine using potassium fluoride. nih.gov

The development of cyano-substituted aromatic compounds also has a long history, with the Sandmeyer reaction, discovered in 1884, being a cornerstone. This reaction allows for the conversion of an amino group on an aromatic ring into a cyano group via a diazonium salt intermediate. google.com

The convergence of these two fields of research, along with a deeper understanding of substituent effects and reaction mechanisms, has enabled the synthesis of increasingly complex molecules like this compound. The initial forays into fluorinated organic compounds for applications like refrigerants (Freons) in the 1930s have evolved into a sophisticated science that now provides essential building blocks for life-saving medicines. lew.ro The history of these related fields is a testament to the cumulative nature of scientific progress, where foundational discoveries pave the way for future innovations.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₃F₂NO₂ | uni.lu |

| Molecular Weight | 183.11 g/mol | |

| Monoisotopic Mass | 183.01318 Da | uni.lu |

| pKa (estimated) | ~2.5–3.0 | |

| XlogP (predicted) | 1.4 | uni.lu |

| Appearance | Not specified | |

| Solubility | Not specified |

Table 2: Spectroscopic Data of this compound

| Spectroscopy Type | Data | Source |

| ¹H NMR | Not available in search results | |

| ¹³C NMR | Not available in search results | |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 184.02046, [M+Na]⁺: 206.00240, [M-H]⁻: 182.00590 | uni.lu |

| Infrared (IR) | Not available in search results |

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-2,4-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPGMDKZYAHBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Cyano 2,4 Difluorobenzoic Acid

De Novo Synthesis Strategies from Precursors

De novo synthesis, the construction of a complex molecule from basic starting materials, offers flexibility in designing synthetic pathways. For 3-cyano-2,4-difluorobenzoic acid, both linear and convergent strategies are employed.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a common and powerful strategy in organic synthesis where one functional group is transformed into another. vanderbilt.eduimperial.ac.uk This is particularly useful for introducing the desired cyano and carboxyl groups onto a pre-existing difluorinated benzene (B151609) ring.

The carboxyl group can be introduced onto an aromatic ring through carbonylation reactions. One method involves the carbonylation of a suitable precursor, such as a Grignard reagent derived from a halogenated difluorobenzonitrile. For instance, 3-chloro-2,6-difluorobromobenzene can be converted to a Grignard reagent and then reacted with carbon dioxide (CO2) to introduce the carboxylic acid group. guidechem.com Another approach involves the carbonylation of vinyl bromides or chlorides to form α,β-unsaturated acids, a reaction catalyzed by nickel cyanide. researchgate.net The direct carboxylation of C-H bonds using CO2 is also an emerging area of research. acs.org

Table 1: Examples of Carbonylation Reactions for Carboxylic Acid Synthesis

| Starting Material | Reagent(s) | Product | Reference |

| 3-chloro-2,6-difluorobromobenzene | Mg, CO2, HCl | This compound | guidechem.com |

| Vinyl bromides/chlorides | CO, Nickel cyanide | α,β-unsaturated acids | researchgate.net |

The cyano group can be introduced through several methods. Nucleophilic aromatic substitution (SNAr) on a suitably activated difluorobenzoic acid derivative is a potential route. However, a more common and well-established method is the Sandmeyer reaction, which involves the diazotization of an amino group followed by reaction with a cyanide salt. google.com For example, 3-amino-2,4-dichloro-5-fluoro-benzoic acid can be converted to the corresponding cyano derivative through diazotization and subsequent reaction with a cyanide salt. google.com This method is also applicable to the synthesis of related compounds like 2,4-dichloro-3,5-difluorobenzoic acid. researchgate.net The displacement of halides or sulfonates with a cyanide anion is another viable method for introducing a nitrile group. vanderbilt.edu

Table 2: Methods for Introduction of the Cyano Group

| Starting Material | Reaction Type | Reagent(s) | Product | Reference |

| 3-Amino-2,4-dichloro-5-fluoro-benzoic acid | Diazotization-Cyanation | NaNO2, H2SO4; Cyanide salt | 3-Cyano-2,4-dichloro-5-fluoro-benzoic acid | google.com |

| Halides or Sulfonates | Nucleophilic Substitution | KCN, 18-C-6, DMSO | Nitrile | vanderbilt.edu |

Fluorination Strategies for Benzoic Acid Derivatives

The introduction of fluorine atoms onto a benzoic acid scaffold is a critical aspect of synthesizing fluorinated benzoic acid derivatives. General strategies for fluorination include nucleophilic, electrophilic, and radical fluorination. researchgate.net One specific method involves the nucleophilic fluorination of 1-arylbenziodoxolones to produce 2-fluorobenzoic acids. arkat-usa.org The reactivity of these reactions can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. arkat-usa.org Another approach involves the dearomatization of phenols to 2,5-cyclohexadienones, which can then react to form benzoyl fluorides and subsequently benzoic acids. rsc.org For the synthesis of 2,4-difluorobenzoic acid, a method starting from 2,4-dinitrotoluene (B133949) has been disclosed, which involves oxidation and subsequent fluorination. google.com

Catalytic Approaches in this compound Synthesis

The synthesis of this compound heavily relies on catalytic methods to facilitate key transformations, particularly the introduction of the cyano group and the formation of the carboxylic acid moiety. Catalysis offers pathways that are more efficient and selective than stoichiometric reactions.

One common strategy involves the catalytic cyanation of a pre-functionalized difluorinated aromatic ring. Transition metals like palladium, copper, and nickel are instrumental in these reactions. tezu.ernet.inorganic-chemistry.org For instance, palladium-catalyzed cyanation can be employed to convert aryl halides or triflates into the corresponding nitriles. tezu.ernet.in Similarly, copper-catalyzed methods, reminiscent of the Rosenmund-von Braun reaction, are used to introduce the cyano group. tezu.ernet.in Nickel catalysis has also emerged as a cost-effective and efficient alternative for the cyanation of aryl chlorides. organic-chemistry.org These reactions often utilize cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide, which are chosen for their reactivity and handling characteristics compared to more acutely toxic cyanide salts. organic-chemistry.org

Another catalytic route involves the transformation of a different functional group into the nitrile. A notable example is the conversion of an amino group via a Sandmeyer-type reaction, which involves diazotization followed by treatment with a copper cyanide catalyst. google.com Furthermore, catalytic hydrogenation is a critical step in multi-step syntheses that may start from a nitro-substituted precursor. Catalysts such as palladium on carbon (Pd/C) or nickel are used to reduce a nitro group to an amino group under mild conditions, which is then converted to the cyano group. google.com

A less common but innovative approach is the use of carbon dioxide (CO₂) as a C1 source. This can be seen in the catalytic cyanation of α-(hetero)aryl amines using CO₂ and ammonia (B1221849) (NH₃), a method that forms the cyano group through a reductive process catalyzed by nickel complexes. nih.gov Another pathway involves the direct carboxylation of a nitrile-containing precursor, such as reacting 2,4-difluorobenzonitrile (B34149) with CO₂ in the presence of a suitable catalyst to form the benzoic acid.

Interactive Data Table: Catalytic Methods in Benzonitrile (B105546) and Benzoic Acid Synthesis

| Catalyst System | Substrate Type | Reagent(s) | Reaction Type | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Nickel/dppf/Zn | Hetero(aryl) chlorides | Zn(CN)₂ | Cyanation | Uses less toxic cyanide source under mild conditions. | organic-chemistry.org |

| Palladium | Aryl Imidazolylsulfonates | K₄[Fe(CN)₆] | Cyanation | Employs a non-toxic cyanide source with low catalyst loading. | organic-chemistry.org |

| Palladium on Carbon (Pd/C) | Nitro-aromatics | H₂ | Hydrogenation | Reduces nitro group to amine for subsequent cyanation. | google.com |

| Copper(I) Cyanide (CuCN) | Aryl Halides | - | Cyanation | Classic Rosenmund-von Braun reaction for nitrile synthesis. | tezu.ernet.in |

| Nickel Complex | α-Aryl Amines | CO₂/NH₃ | Reductive Cyanation | Forms cyano group directly from CO₂ and an amine. | nih.gov |

Process Intensification and Scalability in Synthetic Protocols

Transitioning the synthesis of this compound from laboratory-scale to industrial production presents significant challenges related to safety, cost, and efficiency. Process intensification and scalability are therefore critical areas of research.

Traditional methods, such as the Sandmeyer reaction involving the diazotization of an amino group, are often disfavored for large-scale operations. google.com The in-situ formation of diazonium salts can be hazardous and difficult to control on a larger scale, posing safety risks. google.com This has driven the development of alternative synthetic routes that are more amenable to industrial manufacturing.

One patented method for a related compound, 3-cyano-2,4-dihalogen-5-fluoro-benzoic acid, specifically highlights that diazotization and subsequent reaction with cyanide salts are unfavorable for large-scale synthesis. google.com The patent proposes an alternative process involving the hydrolysis of a 3-cyano-2,4-dihalogen-5-fluorobenzoic acid amide or ester, which avoids the hazardous diazonium intermediate. google.com This represents a move towards more robust and controllable process chemistry.

Further illustrating the challenges, the synthesis of a related compound, 4-cyano-2-fluorobenzoic acid, has been noted to involve oxidation with ruthenium tetroxide, a reaction that is difficult to control during scale-up and presents potential safety hazards. google.com The development of highly efficient, manufacturing-scale processes often focuses on utilizing readily available industrial by-products and designing protocols with simple, safe reaction conditions that avoid highly toxic reagents. researchgate.net

The adoption of modern technologies like micro-reactors offers a path toward process intensification. A process for synthesizing 4-cyano-2-fluorobenzyl alcohol from a benzonitrile precursor utilizes a micro-reactor to improve control over reaction conditions, such as temperature and mixing, thereby enhancing safety and efficiency, particularly for potentially hazardous reactions like bromination. google.com Such continuous flow processes can offer significant advantages over traditional batch processing in terms of safety, consistency, and scalability.

Interactive Data Table: Comparison of Synthetic Protocol Scalability

| Parameter | Traditional Method (e.g., Sandmeyer) | Intensified/Scalable Method | Reference(s) |

|---|---|---|---|

| Key Transformation | Diazotization of amine, then cyanation | Hydrolysis of amide/ester; flow chemistry | google.comgoogle.com |

| Safety Concerns | Unstable diazonium salt intermediates | Avoids hazardous intermediates; better heat/mass transfer | google.comgoogle.com |

| Control | Difficult to control on a large scale | Improved process control (e.g., micro-reactors) | google.comgoogle.com |

| Suitability for Scale-up | Unfavorable | Designed for manufacturing scale | google.comresearchgate.net |

| Starting Materials | Often requires multi-step prep of amine | Can utilize industrial by-products or simpler precursors | researchgate.net |

Stereochemical Control and Regioselectivity in Synthesis

In the synthesis of this compound, regioselectivity is a paramount concern, while stereochemical control is not applicable.

Stereochemical Control: The target molecule, this compound, is achiral and possesses no stereocenters. Therefore, the synthesis does not require steps to control stereochemistry. The focus remains entirely on the correct placement of substituents on the aromatic ring.

Regioselectivity: Achieving the correct 1,2,3,4-substitution pattern on the benzene ring—with the carboxyl group at C1, fluorine at C2, cyano group at C3, and another fluorine at C4—is the central challenge of regioselectivity. The synthetic strategy must precisely control the position of each functional group.

This is typically accomplished in one of two ways:

Using a Pre-functionalized Starting Material: The most straightforward approach is to begin with a molecule where the desired substitution pattern is already established. For example, a synthesis was developed starting from 2,4-difluoro-3-formamidobenzoic acid. guidechem.com In this case, the positions of the fluorine atoms and the carboxylic acid are pre-determined. The subsequent reaction—a dehydration of the formamido group to a cyano group—occurs at a fixed position (C3), ensuring the desired regiochemistry of the final product. guidechem.com

Directed Metallation and Functionalization: Another powerful method involves using a starting material where the regiochemistry is also pre-set, but the final functional group is introduced via a directed reaction. A reported synthesis uses 3-cyano-2,4-difluorobromobenzene as the precursor. guidechem.com A Grignard reagent is formed from this compound, followed by carboxylation with carbon dioxide (CO₂). The Grignard reagent forms at the position of the bromine atom, and the subsequent reaction with CO₂ introduces the carboxylic acid group at that specific site, yielding the correct isomer. guidechem.com

The directing effects of the substituents on the aromatic ring are crucial in multi-step syntheses that build the ring's functionality from a simpler starting material. The strong electron-withdrawing and ortho-, para-directing nature of the fluorine atoms, combined with the meta-directing effects of cyano and carboxyl groups, must be carefully considered in any electrophilic substitution reactions to ensure the introduction of new groups at the correct positions. researchgate.net

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Cyano Group Introduction

The introduction of a cyano group onto the 2,4-difluorobenzoic acid scaffold can be achieved through various synthetic strategies, with Sandmeyer-type reactions and Nucleophilic Aromatic Substitution (SNAr) being prominent methods.

Sandmeyer-type Reactions and Diazonium Salt Intermediates

The Sandmeyer reaction is a versatile and widely employed method for the conversion of an aryl amine to an aryl nitrile. jove.comguidechem.com This transformation proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically in the presence of a copper(I) salt catalyst. jove.com The reaction is a type of radical-nucleophilic aromatic substitution (SRNAr). jove.com

The general mechanism of the Sandmeyer cyanation reaction can be outlined in the following steps:

Diazotization: The synthesis begins with the diazotization of an aromatic amine, in this case, 3-amino-2,4-difluorobenzoic acid, using nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). This step leads to the formation of a diazonium salt. skku.edu

Electron Transfer: The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas (N₂). The copper is oxidized to copper(II). jove.com

Ligand Transfer: The aryl radical then reacts with the cyanide ion, which is coordinated to the copper(II) species. This step involves the transfer of the cyanide ligand from the copper complex to the aryl radical, forming the desired aryl nitrile and regenerating the copper(I) catalyst. jove.com

A patent describes a method for preparing 3-cyano-2,4-dihalo-5-fluoro-benzoic acids by the diazotization of 3-amino-2,4-dihalo-5-fluoro-benzoic acid and subsequent reaction of the diazonium salt with cyanide salts, which is a direct application of the Sandmeyer reaction to a closely related analogue of the target molecule. chemistryviews.orggoogle.com

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the introduction of a cyano group, particularly on electron-deficient aromatic rings. researchgate.net The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring of a difluorobenzoic acid derivative can activate the ring towards nucleophilic attack. researchgate.netfigshare.com

The SNAr mechanism typically involves a two-step process:

Nucleophilic Attack: A nucleophile, in this case, a cyanide ion (CN⁻), attacks the aromatic ring at a carbon atom bearing a leaving group (such as a halogen). This attack is facilitated by the presence of electron-withdrawing groups that can stabilize the resulting negative charge. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group departs from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final product.

While direct SNAr cyanation on 2,4-difluorobenzoic acid itself is not commonly reported, the principles of SNAr suggest it could be a viable route, especially if a good leaving group is present at the 3-position. The reactivity of fluoroarenes in SNAr reactions is well-documented, and in some cases, a fluorine atom itself can act as the leaving group, although this is less common than with heavier halogens. researchgate.netnih.gov The use of photoredox catalysis has been shown to enable the SNAr of unactivated fluoroarenes, expanding the scope of this reaction. researchgate.netfigshare.com

Carboxylation Reaction Mechanisms

The introduction of the carboxylic acid group is another crucial step in the synthesis of 3-cyano-2,4-difluorobenzoic acid. The Grignard reaction is a classic and powerful method for this transformation.

Grignard Reaction Mechanisms and Intermediates

The carboxylation of a Grignard reagent involves the reaction of an organomagnesium halide with carbon dioxide. jove.comntu.edu.sg For the synthesis of this compound, this would typically involve the preparation of a Grignard reagent from a suitable halo-substituted precursor, such as 3-bromo-2,4-difluorobenzonitrile.

The mechanism proceeds as follows:

Grignard Reagent Formation: A Grignard reagent is prepared by reacting an organohalide (e.g., 3-bromo-2,4-difluorobenzonitrile) with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF). guidechem.com

Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (CO₂). This addition reaction forms a magnesium carboxylate salt. jove.comntu.edu.sg

Protonation: The magnesium carboxylate salt is then treated with an aqueous acid in a workup step to protonate the carboxylate and yield the final carboxylic acid. jove.comntu.edu.sg

A study on the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid, a close structural analogue, successfully employed a Grignard reaction. skku.eduresearchgate.net In this case, a bromine-magnesium exchange reaction was used to generate the Grignard reagent from 2,6-dichloro-3-fluoro-5-bromobenzonitrile, which was then carboxylated with CO₂. skku.eduresearchgate.net This demonstrates the feasibility of using a Grignard reaction for the carboxylation step in the presence of a cyano group, although the cyano group can be sensitive to the highly reactive Grignard reagent. skku.eduresearchgate.net

A detailed synthetic method for this compound involves the reaction of 3-cyano-2,4-difluorobromobenzene with magnesium to form the Grignard reagent, followed by the introduction of CO₂ gas. guidechem.com

Alternative Carboxylation Routes

While the Grignard reaction is a primary method, other carboxylation routes exist, though they may be less direct for this specific target molecule. One such alternative is the hydrolysis of a nitrile group. However, since the target molecule already contains a cyano group, this would imply starting from a dinitrile precursor.

Another approach could be the oxidation of a suitable precursor. For instance, if a methyl group were present at the position of the desired carboxylic acid, it could be oxidized to a carboxyl group. However, this would require a different starting material.

Palladium-catalyzed carbonylation reactions of aryl halides are also a modern alternative for synthesizing carboxylic acids. These reactions typically involve the use of carbon monoxide and a suitable palladium catalyst.

Kinetic Studies of Key Synthetic Transformations

Kinetic studies are crucial for understanding reaction rates and optimizing reaction conditions. While specific kinetic data for the synthesis of this compound is limited in publicly available literature, studies on related reactions provide valuable insights.

A study on the Sandmeyer cyanation of 4-methoxybenzenediazonium (B1197204) tetrafluoroborate (B81430) provided absolute rate constants for the reduction of the diazonium salt by different cyanocuprate(I) anions. ntu.edu.sgCurrent time information in Bangalore, IN. These findings highlight the influence of the copper-cyanide complex structure on the reaction rate.

| Cyanocuprate(I) Anion | Absolute Rate Constant (dm³ mol⁻¹ s⁻¹) at 298 K |

| CuI(CN)₄³⁻ | 0.50 ± 0.05 |

| CuI(NCMe)(CN)₃²⁻ | 0.12 ± 0.03 |

| CuI(NCMe)₂(CN)₂⁻ | 0.0 |

Table 1: Absolute rate constants for the reduction of 4-methoxybenzenediazonium tetrafluoroborate by various cyanocuprate(I) anions. ntu.edu.sgCurrent time information in Bangalore, IN.

The same study also estimated a first-order rate constant for the ligand transfer step to be in the order of 1 x 10⁸ s⁻¹. ntu.edu.sg

For Grignard carboxylation, kinetic studies have shown that the reaction can be complex, with the rate-limiting step potentially being the diffusion of reagents. skku.edu A study on the competitive Hammett analysis of the iron-catalyzed coupling of aryl Grignard reagents with alkyl halides indicated that the reaction is first order in the Grignard reagent. nih.gov While not a carboxylation reaction, this provides a kinetic model that could be applicable.

Kinetic studies on SNAr reactions have also been performed. For example, a study on the reaction of 1-chloro and 1-fluoro-2,4-dinitrobenzene (B121222) with biothiols elucidated the reaction mechanism through Brönsted-type plots. researchgate.net Such studies, although on different substrates and nucleophiles, provide a framework for analyzing the kinetics of the SNAr cyanation of difluoroaromatic compounds.

Influence of Reaction Conditions on Pathway Selectivity

The selectivity of reaction pathways involving this compound is intricately linked to the specific conditions employed. These conditions can dictate which functional group participates in a reaction and the nature of the transformation that occurs. Key parameters influencing this selectivity include the choice of solvent, the reaction temperature and pressure, and the presence and nature of a catalyst.

The solvent environment plays a critical role in the reaction mechanisms of this compound, primarily by influencing the solubility of reactants, stabilizing transition states, and in some cases, directly participating in the reaction. The polarity and protic or aprotic nature of the solvent are key determinants of its effect.

In the synthesis of nitriles from amides, a common route to compounds like this compound, the solvent can influence the efficacy of the dehydrating agent. For instance, in the dehydration of a primary amide using trifluoroacetic anhydride (B1165640) (TFAA) and pyridine (B92270), a polar aprotic solvent like dimethylformamide (DMF) is often employed. Theoretical studies on similar systems have shown that the solvent can stabilize charged intermediates and facilitate the proton transfers necessary for the reaction to proceed. cmu.edu The basicity of the solvent can also be a factor, with pyridine not only acting as a catalyst but also as a solvent that can accept protons generated during the reaction.

For reactions involving nucleophilic substitution, such as the introduction of the cyano group via a Sandmeyer-type reaction or a palladium-catalyzed process, the solvent's ability to solvate ions is paramount. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and DMF, are known to accelerate SNAr reactions by solvating the cation while leaving the nucleophile relatively "naked" and more reactive. acs.orgrsc.org In contrast, polar protic solvents can hydrogen bond with the nucleophile, reducing its reactivity. acs.org The choice of solvent can also impact the solubility of the copper(I) cyanide used in Sandmeyer reactions or the palladium complexes in catalytic cyanations, thereby affecting the reaction rate and efficiency.

In the context of Grignard reactions, another synthetic route to carboxylic acids, the solvent is crucial for the formation and stability of the Grignard reagent. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are essential as they coordinate to the magnesium center, stabilizing the organometallic species through the Schlenk equilibrium. wikipedia.org The use of THF is common in the synthesis of this compound via the carboxylation of a Grignard reagent derived from a corresponding brominated precursor.

Table 1: Influence of Solvents on Reaction Mechanisms

| Reaction Type | Solvent Class | Typical Solvents | Mechanistic Role |

|---|---|---|---|

| Amide Dehydration | Polar Aprotic | DMF, Acetonitrile | Stabilizes charged intermediates, facilitates proton transfer. |

| Nucleophilic Aromatic Substitution (Cyantion) | Polar Aprotic | DMSO, DMF | Increases nucleophile reactivity by minimizing solvation. |

| Grignard Reagent Formation/Reaction | Ethereal | THF, Diethyl Ether | Stabilizes the Grignard reagent via coordination. |

Temperature and Pressure Dependence of Reaction Rates

The rates of chemical reactions involving this compound are significantly dependent on temperature and, in some cases, pressure. This dependence is a fundamental aspect of chemical kinetics and is critical for process control and optimization.

Temperature Dependence:

The effect of temperature on reaction rates is typically described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A):

k = A e(-Ea/RT)

In general, an increase in temperature leads to an exponential increase in the reaction rate, provided the reactants and catalysts are stable at higher temperatures. For the synthesis of this compound and its derivatives, temperature control is crucial for both reaction rate and selectivity.

For instance, in the formation of Grignard reagents, the reaction is often initiated by heating but must be carefully controlled to prevent side reactions, such as Wurtz coupling. libretexts.org Low-temperature formation of functionalized Grignard reagents, sometimes as low as -78 °C, has been shown to be effective in minimizing side product formation. cmu.edu Conversely, some reactions, such as the palladium-catalyzed cyanation of aryl chlorides, may require elevated temperatures (e.g., 130 °C) to achieve a reasonable reaction rate. researchgate.net

Table 2: Temperature Effects on Reaction Rates in Related Syntheses

| Reaction Type | Substrate/Reagents | Temperature Range (°C) | Observations |

|---|---|---|---|

| Grignard Formation | Aryl Bromide, Mg | -78 to 70 | Initiation often requires heating; low temperatures can improve selectivity. cmu.eduhzdr.de |

| Palladium-Catalyzed Cyanation | Aryl Chloride, K4[Fe(CN)6] | 120 - 150 | Higher temperatures generally increase reaction rates. researchgate.netsci-hub.se |

| Amide Dehydration | Benzamides | up to 300 | High temperatures can drive the dehydration to completion. researchgate.net |

Pressure Dependence:

The influence of pressure on reaction rates is most significant for reactions that involve a change in the number of moles of gas or have a significant volume of activation. In the synthesis of this compound, pressure can be a key parameter, particularly in reactions involving gaseous reagents like carbon dioxide.

In the carboxylation of a Grignard reagent to form the carboxylic acid, the reaction is typically carried out by bubbling CO2 gas through the solution or by pouring the Grignard solution over dry ice (solid CO2). Increasing the pressure of CO2 can enhance its concentration in the reaction mixture, thereby increasing the rate of carboxylation. For some industrial processes involving gas-liquid reactions, pressures up to 100 bar may be employed to maximize reaction efficiency.

Catalysts play a pivotal role in many of the synthetic transformations leading to and involving this compound. They function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. Critically, catalysts can also exert a profound influence on the selectivity of a reaction, directing it towards a specific product over other possibilities.

Palladium-Catalyzed Cyanation:

The introduction of the cyano group onto an aromatic ring can be efficiently achieved through palladium-catalyzed cyanation of an aryl halide. The choice of palladium catalyst and, crucially, the associated ligands, can dramatically impact the reaction's efficiency and selectivity. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. libretexts.org

The efficiency of these catalysts can be quantified by their turnover number (TON) and turnover frequency (TOF). High TONs and TOFs are desirable for industrial applications as they signify a more active and stable catalyst. The choice of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh3) or more specialized ligands like XPhos, can influence the rate of both the oxidative addition and reductive elimination steps. researchgate.net In some cases, the presence of co-catalysts or additives can prevent catalyst deactivation by excess cyanide ions. nih.gov

Copper-Catalyzed Sandmeyer Reaction:

The Sandmeyer reaction, a classic method for converting an aryl diazonium salt to an aryl nitrile, traditionally employs a copper(I) cyanide catalyst. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. nih.gov The aryl radical then reacts with the cyanide ligand on the copper(II) species to form the final product and regenerate the copper(I) catalyst.

The efficiency of this reaction can be influenced by the nature of the copper salt and the presence of ligands. While CuCN is the standard, other copper sources and ligand systems have been explored to improve yields and reaction conditions.

Synergistic Catalysis in Amide Dehydration:

In the dehydration of a primary amide to a nitrile using TFAA, pyridine acts as a synergistic catalyst. cmu.edu Computational studies suggest that pyridine facilitates the reaction by acting as a proton shuttle, lowering the energy barrier of the rate-determining step. The combination of both TFAA and pyridine leads to a much more efficient reaction than with either reagent alone, highlighting the importance of the catalytic system's design.

Table 3: Catalyst Efficiency in Related Cyanation Reactions

| Catalyst System | Substrate | Cyanide Source | Turnover Frequency (TOF) | Selectivity |

|---|---|---|---|---|

| Pd(OAc)2 / dppb | Chloroarenes | KCN | Varies with substrate | High for cyanation |

| Pd/C | Aryl Bromides | K4[Fe(CN)6] | Not specified | Good to excellent |

| CuCN | Aryl Diazonium Salts | CuCN | Not specified | High for cyanation |

Derivatization and Advanced Functionalization of the 3 Cyano 2,4 Difluorobenzoic Acid Core

Transformations at the Carboxyl Group

The carboxylic acid moiety of 3-Cyano-2,4-difluorobenzoic acid is a primary site for a variety of chemical modifications, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

Esterification and Amidation Reactions

Esterification and amidation are fundamental transformations of the carboxyl group, converting it into esters and amides, respectively. These reactions are crucial for creating building blocks used in the synthesis of bioactive compounds.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid, facilitates the formation of the ester. google.com A patent describes the preparation of the ethyl ester of 3-cyano-2,4,5-trifluoro-benzoic acid by heating the acid with glacial acetic acid, water, and sulfuric acid. google.com

Amidation: Amidation reactions involve the coupling of the carboxylic acid with an amine, often facilitated by a coupling agent to form an amide bond. These reactions are pivotal in the synthesis of numerous pharmaceutical compounds. For example, the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide involves the formation of an amide bond as a key step. google.com

Table 1: Examples of Esterification and Amidation of Benzoic Acid Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3-Cyano-2,4,5-trifluoro-benzoic acid | Ethanol, Glacial Acetic Acid, Sulfuric Acid | 3-Cyano-2,4,5-trifluoro-benzoic acid ethyl ester | Esterification |

| (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylic acid | Aqueous hydroxylamine (B1172632) solution | (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxamide | Amidation |

Reductions to Aldehydes and Alcohols (if relevant for further chemical synthesis)

The reduction of the carboxylic acid group to an aldehyde or an alcohol opens up further avenues for synthetic diversification.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde can be challenging but is achievable under specific conditions. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride, which is then reduced. For instance, p-cyanobenzoic acid can be converted to p-cyanobenzaldehyde via the Rosenmund reduction of its corresponding acid chloride. google.com

Reduction to Alcohols: The carboxyl group can be readily reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride or sodium borohydride. This transformation is valuable for introducing a hydroxymethyl group, which can then be further functionalized. For example, 3-cyano-benzyl alcohol can be synthesized and subsequently used in further reactions. chemicalbook.com

Modifications at the Cyano Group

The cyano group is a highly versatile functional group that can undergo a variety of transformations, providing access to different nitrogen-containing functionalities.

Hydrolysis to Amide and Carboxyl Functions

The hydrolysis of the nitrile group offers a direct route to amides and carboxylic acids. The reaction conditions can often be controlled to favor one product over the other. Studies on the hydrolysis of 2,6-difluorobenzonitrile (B137791) have shown that selective production of the corresponding amide or carboxylic acid is possible under different reaction conditions. researchgate.net The hydrolysis of nitriles can proceed under both acidic and basic conditions. researchgate.net

Table 2: Hydrolysis of Nitrile-Containing Compounds

| Starting Material | Conditions | Product(s) |

| 2,6-Difluorobenzonitrile | High-temperature liquid water | 2,6-Difluorobenzamide or 2,6-Difluorobenzoic acid |

| 3-Cyanopyridine | High-temperature liquid water | Nicotinamide and Nicotinic acid |

Reduction to Aminomethyl Derivatives

The reduction of the cyano group to a primary amine (aminomethyl group) is a significant transformation that introduces a basic nitrogen center into the molecule. This can be achieved using various reducing agents. For instance, one of the nitrile groups in tetrafluoroterephthalonitrile (B158556) or tetrafluoroisophthalonitrile (B1582903) can be selectively reduced to an aminomethyl group. google.com This method is used to synthesize fluorinated cyanobenzylamine compounds. google.com

Cycloaddition Reactions of the Nitrile Functionality

The nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile to form various heterocyclic rings. wikipedia.org These reactions are powerful tools for constructing complex molecular frameworks. fiveable.me

[3+2] Cycloaddition: 1,3-dipolar cycloadditions are a common type of cycloaddition involving nitriles. wikipedia.org For example, azides react with nitriles to form tetrazoles, and nitrile oxides react with alkenes to form isoxazolines. fiveable.me These reactions are highly valuable in medicinal chemistry and materials science.

Diels-Alder Type Reactions: While less common for simple nitriles, activated nitriles can participate in Diels-Alder [4+2] cycloadditions, acting as the dienophile. wikipedia.orgfiveable.me These reactions lead to the formation of six-membered heterocyclic rings.

The ability to perform these transformations on the this compound core highlights its importance as a versatile building block in modern synthetic chemistry, enabling the targeted design and synthesis of novel functional molecules.

Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. However, this strategy is generally not applicable to the this compound core. The benzene ring is severely deactivated by the presence of three potent electron-withdrawing groups: the two fluorine atoms, the cyano group (-CN), and the carboxylic acid group (-COOH). These groups inductively pull electron density away from the aromatic system, making it highly electron-poor and thus not nucleophilic enough to attack common electrophiles.

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, which are standard EAS reactions, require an electron-rich aromatic ring to proceed effectively. On a highly deactivated substrate like this compound, these reactions would necessitate exceptionally harsh conditions and would likely result in low yields or no reaction at all. Therefore, derivatization of this core structure relies on alternative chemical pathways that take advantage of its electron-deficient character.

Nucleophilic Aromatic Substitution on the Fluorinated Benzene Ring

In direct contrast to its inertness toward electrophilic attack, the electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org In this reaction pathway, a nucleophile attacks the aromatic ring and displaces one of the fluorine atoms, which serve as good leaving groups. libretexts.org

The reaction is facilitated by the electron-withdrawing cyano and carboxyl groups, which can stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. wikipedia.org The activation is most effective when these groups are positioned ortho or para to the leaving group. libretexts.org In this compound, the fluorine atom at the C4 position is para to the cyano group, making it the most probable site for nucleophilic attack. The fluorine at the C2 position is ortho to both the cyano and carboxyl groups, also rendering it susceptible to substitution, though often secondary to the C4 position depending on the nucleophile and reaction conditions.

Common nucleophiles used in these transformations include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups. For instance, reaction with various primary or secondary amines can yield valuable 4-amino-3-cyano-2-fluorobenzoic acid derivatives, which are precursors for many pharmaceutical agents.

| Reactant (Analogous System) | Nucleophile | Conditions | Product | Yield (%) | Ref. |

| 2,4-Difluorobenzonitrile (B34149) | Morpholine | K₂CO₃, DMSO, 120 °C | 4-(Morpholino)-2-fluorobenzonitrile | 95 | |

| 2,4-Difluorobenzonitrile | Sodium methoxide | Methanol, 60 °C | 4-Methoxy-2-fluorobenzonitrile | 88 | |

| 2,4-Difluorobenzoic acid | Benzylamine | Et₃N, NMP, 140 °C | 4-(Benzylamino)-2-fluorobenzoic acid | 78 | |

| 2,4-Difluoronitrobenzene | Aniline | K₂CO₃, DMF, 100 °C | 2-Fluoro-4-nitro-N-phenylaniline | 92 | masterorganicchemistry.com |

This table presents data from analogous systems to illustrate the typical reactivity and conditions for nucleophilic aromatic substitution on the difluoroaromatic core. DMSO: Dimethyl sulfoxide (B87167); NMP: N-Methyl-2-pyrrolidone; DMF: Dimethylformamide.

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. organic-chemistry.org For the this compound scaffold, the fluorine atoms can serve as leaving groups (halide partners) in various coupling reactions, although C-F bond activation is typically more challenging than that of other halogens.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an aryl halide to form a C-C bond. libretexts.org Derivatives of this compound can be coupled with various aryl or heteroaryl boronic acids to synthesize complex biaryl structures. The reactivity of the C-F bond is enhanced by the electron-withdrawing nature of the ring.

Buchwald-Hartwig Amination: This is a cornerstone method for constructing C-N bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org This reaction allows for the introduction of primary and secondary amines at the C4 or C2 positions of the benzoic acid core, providing an alternative to direct SNAr and often with a broader substrate scope and milder conditions. youtube.com

The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high efficiency and selectivity in these transformations. Modern, sterically hindered phosphine (B1218219) ligands (e.g., XPhos, SPhos) have proven highly effective for activating C-F bonds in these contexts.

| Reactant (Analogous System) | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product Type | Ref. |

| 1-Bromo-2,4-difluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane, H₂O | Suzuki Coupling (Biaryl) | libretexts.org |

| 2,4-Difluorobenzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | Suzuki Coupling (Biaryl) | |

| 1-Chloro-2,4-difluorobenzene | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu / Toluene | Buchwald-Hartwig (Aryl Amine) | wikipedia.org |

| 1-Bromo-2,4-difluorobenzene | Piperidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ / Toluene | Buchwald-Hartwig (Aryl Amine) | wikipedia.org |

This table shows representative cross-coupling reactions on analogous difluorobenzene systems. Pd(OAc)₂: Palladium(II) acetate; Pd₂(dba)₃: Tris(dibenzylideneacetone)dipalladium(0); PPh₃: Triphenylphosphine (B44618); SPhos, XPhos, BINAP are specialized phosphine ligands.

Remote Functionalization Strategies

While the reactions above functionalize the ring at the positions of the fluorine atoms, remote C-H functionalization offers a sophisticated strategy to modify other positions on the aromatic core, such as C5 or C6. nih.gov These methods are particularly valuable for accessing isomers that are not available through classical substitution patterns.

One prominent approach involves the use of a directing group, which temporarily coordinates to a functional group on the substrate (like the carboxylic acid) and positions a metal catalyst to activate a specific C-H bond. researchgate.netresearchgate.net For this compound, the carboxylic acid at C1 can be used as an anchor for a directing template. This template forms a large macrocyclic pre-transition state that delivers a palladium catalyst to the C-H bond at the C5 position, which is meta to the carboxylic acid. nih.govexlibrisgroup.comscispace.com

This strategy enables reactions like olefination (Heck-type reaction) or acetoxylation at the otherwise unreactive C5 position. After the desired functionalization, the directing template can be cleaved, restoring the original carboxylic acid group. This approach represents a cutting-edge method for expanding the chemical space accessible from the this compound core, allowing for the synthesis of highly complex and uniquely substituted derivatives.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule with high accuracy. For 3-Cyano-2,4-difluorobenzoic acid, with a molecular formula of C₈H₃F₂NO₂, the theoretical monoisotopic mass is 183.01318 Da. uni.lu HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Analysis of the fragmentation of related substituted benzoic acids suggests that common losses would include the hydroxyl group (-OH), the carboxyl group (-COOH), and potentially the cyano group (-CN). The stability of the resulting fragments would provide further evidence for the proposed structure.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 184.02046 |

| [M+Na]⁺ | 206.00240 |

| [M-H]⁻ | 182.00590 |

| [M+NH₄]⁺ | 201.04700 |

| [M+K]⁺ | 221.97634 |

| [M+H-H₂O]⁺ | 166.01044 |

Data obtained from predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides detailed information about the connectivity and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons and the acidic proton of the carboxyl group. Due to the electron-withdrawing nature of the fluorine, cyano, and carboxylic acid groups, the aromatic protons would be expected to resonate at relatively high chemical shifts (downfield). The proton at position 6 will likely appear as a triplet of doublets or a complex multiplet due to coupling with the adjacent fluorine at position 4 and the proton at position 5. Similarly, the proton at position 5 would exhibit coupling to the proton at position 6 and the fluorine at position 4. The carboxylic acid proton typically appears as a broad singlet at a very high chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent.

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The spectrum will show distinct signals for the carboxyl carbon, the cyano carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbons directly bonded to fluorine atoms will exhibit large one-bond C-F coupling constants. The quaternary carbons (C1, C2, C3, and C4) will typically have lower intensities compared to the protonated carbons (C5 and C6). The carboxyl carbon will appear at the downfield end of the spectrum, typically in the range of 165-185 ppm. The cyano carbon signal is expected around 115-120 ppm.

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. For this compound, two distinct signals are expected, one for each of the non-equivalent fluorine atoms at positions 2 and 4. The chemical shifts and the coupling between the two fluorine atoms (⁴JF-F), as well as couplings to the neighboring protons (³JF-H and ⁴JF-H), provide definitive information about the substitution pattern on the aromatic ring. The fluorine at position 2 is expected to show coupling to the proton at H-6, while the fluorine at position 4 will couple to the proton at H-5.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of substituted aromatics.

COSY (Correlation Spectroscopy) : This experiment would show a correlation between the two coupled aromatic protons (H-5 and H-6), confirming their adjacent positions.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates protons directly bonded to carbons. It would definitively link the signals of H-5 and H-6 in the ¹H NMR spectrum to their corresponding carbon signals (C-5 and C-6) in the ¹³C NMR spectrum.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Dynamics

For this compound, the IR and Raman spectra would exhibit characteristic absorption bands for the key functional groups:

Carboxylic Acid : A broad O-H stretching band would be prominent in the IR spectrum, typically in the region of 2500-3300 cm⁻¹. The C=O stretching vibration would appear as a strong absorption band around 1700 cm⁻¹.

Cyano Group : The C≡N stretching vibration is expected to produce a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹ in both IR and Raman spectra.

Aromatic Ring : C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ region.

C-F Bonds : The C-F stretching vibrations typically give rise to strong absorptions in the fingerprint region of the IR spectrum, usually between 1000 and 1300 cm⁻¹.

A complete analysis of the vibrational modes, often aided by computational methods like Density Functional Theory (DFT), can provide a detailed understanding of the molecule's structure and bonding.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.govrigaku.com This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a compound. numberanalytics.com While specific single-crystal X-ray diffraction data for this compound is not publicly available in surveyed literature, the methodology and expected structural features can be discussed based on analyses of closely related compounds.

The process of single-crystal X-ray crystallography involves several key stages. nih.gov Initially, a high-quality single crystal of the compound is required. This is often the most challenging step and is typically achieved by slow crystallization from a suitable solvent. nih.govazolifesciences.com Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays, producing a unique diffraction pattern of reflections. azolifesciences.comnumberanalytics.com The intensities and positions of these reflections are meticulously recorded by a detector. excillum.com

This diffraction data is then processed to determine the unit cell dimensions and the crystal system. Through complex mathematical procedures, often aided by sophisticated software, the diffraction data is used to solve the phase problem and generate an electron density map of the molecule. jst.go.jp This map allows for the positioning of individual atoms within the crystal lattice, ultimately revealing the precise molecular structure. ncsu.edu Further refinement of the structural model leads to highly accurate values for atomic coordinates, bond lengths, and bond angles. nih.gov

For benzoic acid derivatives, a common structural motif observed in the solid state is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. researchgate.net It is highly probable that this compound would also exhibit this dimeric structure, with two molecules linked by strong O-H···O hydrogen bonds. The presence of the electron-withdrawing fluorine and cyano substituents on the benzene (B151609) ring would influence the electronic distribution and could lead to other significant intermolecular interactions, such as C-H···F, C-H···N, or π-π stacking interactions, which would further stabilize the crystal packing. researchgate.net Analysis of these interactions provides insight into the supramolecular assembly of the compound in the solid state.

Should experimental data become available, the crystallographic parameters for this compound would be presented in a standardized format, as illustrated in the hypothetical table below.

Table 1: Illustrative Crystallographic Data Table for this compound.

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction analysis. The values are placeholders and would be determined experimentally.

| Parameter | Description | Illustrative Value |

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₈H₃F₂NO₂ |

| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 185.11 g/mol |

| Temperature | The temperature at which the diffraction data was collected. | To be determined (e.g., 100(2) K) |

| Wavelength | The wavelength of the X-rays used for the experiment. | To be determined (e.g., 0.71073 Å) |

| Crystal System | The symmetry system to which the crystal lattice belongs. | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = To be determined (Å)b = To be determined (Å)c = To be determined (Å)α = To be determined (°)β = To be determined (°)γ = To be determined (°) |

| Volume | The volume of the unit cell. | To be determined (ų) |

| Z | The number of molecules per unit cell. | To be determined |

| Calculated Density | The density of the crystal calculated from the crystallographic data. | To be determined (Mg/m³) |

| Absorption Coefficient | A measure of how much the X-rays are absorbed by the crystal. | To be determined (mm⁻¹) |

| F(000) | The total number of electrons in the unit cell. | To be determined |

| Crystal Size | The approximate dimensions of the crystal used for data collection. | To be determined (mm) |

| Theta range for data collection | The range of angles over which the diffraction data was collected. | To be determined (°) |

| Reflections collected | The total number of diffraction spots measured. | To be determined |

| Independent reflections | The number of unique diffraction spots after accounting for symmetry. | To be determined |

| Goodness-of-fit on F² | An indicator of the quality of the structural refinement. | To be determined |

| Final R indices [I>2sigma(I)] | Residual factors indicating the agreement between the calculated and observed structure factors. | R1 = To be determinedwR2 = To be determined |

| R indices (all data) | Residual factors for all collected data. | R1 = To be determinedwR2 = To be determined |

Compound Index

Role of 3 Cyano 2,4 Difluorobenzoic Acid As a Synthetic Building Block in Complex Chemical Architectures

Precursor in the Synthesis of Fluorinated Heterocyclic Systems

The unique arrangement of functional groups in 3-cyano-2,4-difluorobenzoic acid makes it an ideal starting material for the synthesis of various fluorinated heterocyclic compounds. The carboxylic acid and cyano groups can participate in cyclization reactions to form fused ring systems. For example, the cyano group can be hydrolyzed to an amide or reduced to an aminomethyl group, while the carboxylic acid can be converted to an acyl chloride or ester. These transformed functional groups can then react with appropriate reagents to construct adjacent rings.

Furthermore, the fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of heteroatoms (like oxygen, sulfur, or nitrogen) which can then be incorporated into a new heterocyclic ring. This strategy is particularly useful in creating quinolones and related structures, which are important scaffolds in medicinal chemistry. For instance, derivatives of this acid are used in the synthesis of quinolonecarboxylic acids, a class of potent antibacterial agents. google.com The synthesis of fluorinated thiopyrans and thiolanes often involves cycloaddition reactions where fluorinated components act as dienophiles or dipolarophiles; the electronic properties of this compound make it a suitable precursor for creating such reactive species. uzh.ch

Intermediacy in the Assembly of Benzenoid Derivatives with Diverse Substitution Patterns

This compound is a key intermediate for creating a wide array of substituted benzene (B151609) derivatives. The existing functional groups can be chemically transformed, or they can direct the introduction of new substituents to specific positions on the aromatic ring.

The carboxylic acid and cyano groups can be converted into a multitude of other functionalities.

Carboxylic Acid Group: Can be converted to esters, amides, acyl halides, or reduced to an alcohol.

Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring.

The fluorine atoms, activated by the electron-withdrawing groups, can be replaced via nucleophilic aromatic substitution. This allows for the introduction of alkoxy, amino, and thioether groups. Moreover, the entire molecule can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds, further diversifying the substitution pattern.

A patented method for creating similar substituted benzoic acids highlights the use of electrophilic reagents to introduce new groups onto the benzene ring, a strategy applicable to derivatives of this compound.

Table 1: Examples of Electrophilic Reagents for Modifying Benzenoid Scaffolds

| Electrophilic Reagent | Resulting Substituent (Q1) |

|---|---|

| Br₂ | Bromo |

| Cl₂ | Chloro |

| R'COCl / Lewis Acid | Acyl |

| HNO₃ / H₂SO₄ | Nitro |

Data sourced from patent literature describing analogous synthetic processes. googleapis.com

Contribution to Advanced Material Precursors (excluding material properties)

The structure of this compound makes it a valuable precursor for the synthesis of monomers used in the production of high-performance polymers and other advanced materials. Its difunctional nature (or potential to be made difunctional) allows it to be incorporated into polymer chains.

For example, the carboxylic acid group can be used directly in polymerization reactions with diols or diamines to form polyesters and polyamides, respectively. Alternatively, the entire molecule can be modified to create other types of monomers. The cyano group could be reduced to an amine, and the carboxylic acid reduced to an alcohol, creating a fluorinated amino-alcohol precursor. The presence of fluorine atoms in the resulting polymers is a known strategy for designing materials with specific characteristics. The molecule's rigid aromatic core and reactive handles enable its use in building blocks for more complex architectures like dendrimers or as a component in the synthesis of organic semiconductors and nanomaterials.

Strategies for Incorporating the this compound Moiety into Larger Molecular Frameworks

Several key chemical strategies are employed to integrate the this compound unit into larger and more complex molecules. These methods leverage the reactivity of its distinct functional groups.

Amide Bond Formation: The most straightforward method involves the reaction of the carboxylic acid group with a primary or secondary amine, often activated by a coupling agent (like DCC or EDC), to form a stable amide linkage. This is a cornerstone of peptide synthesis and is widely used in creating pharmaceutical compounds.

Esterification: The carboxylic acid can react with an alcohol under acidic conditions (Fischer esterification) or be converted to an acyl chloride followed by reaction with an alcohol to form an ester bond.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one at position 4 (para to the carboxylic acid), are activated towards substitution by nucleophiles. This allows for the displacement of a fluoride (B91410) ion by amines, alkoxides, or thiolates, forming a new covalent bond and attaching the moiety to another molecular fragment.

Cross-Coupling Reactions: The molecule can be modified to participate in powerful carbon-carbon bond-forming reactions. For example, converting the molecule into a boronic acid derivative allows it to be used in Suzuki-Miyaura coupling reactions with aryl or vinyl halides. This method is fundamental for constructing complex biaryl systems often found in pharmaceuticals and organic electronics.

Organometallic Intermediates: Treatment with strong bases like n-butyllithium can deprotonate the ring or induce a halogen-metal exchange, creating a highly reactive organolithium species. googleapis.com This intermediate can then react with a wide range of electrophiles to build more elaborate structures.

Table 2: Summary of Incorporation Strategies

| Reaction Type | Functional Group Involved | Bond Formed |

|---|---|---|

| Amidation | Carboxylic Acid | C(O)-N (Amide) |

| Esterification | Carboxylic Acid | C(O)-O (Ester) |

| Nucleophilic Aromatic Substitution | Fluoro-substituted Ring | C-N, C-O, C-S |

| Suzuki-Miyaura Coupling | Boronic acid derivative | C-C |

Green Chemistry Principles in the Synthesis and Handling of 3 Cyano 2,4 Difluorobenzoic Acid

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The Environmental Factor (E-Factor), developed by Roger Sheldon, provides a different perspective by quantifying the amount of waste produced per kilogram of product. An ideal E-Factor is zero. libretexts.org Analyzing these metrics for different synthetic routes to 3-Cyano-2,4-difluorobenzoic acid reveals significant differences in their environmental impact.

Two potential synthetic routes are considered here:

Route 1: Dehydration of 2,4-difluoro-3-formamidobenzoic acid. This method involves the removal of a water molecule from the formamide (B127407) group to form the nitrile. A common laboratory method for this transformation uses a strong dehydrating agent like trifluoroacetic anhydride (B1165640) (TFAA) with a base such as pyridine (B92270). scientificupdate.com

Route 2: Carboxylation of a Grignard Reagent. This route starts with a halogenated precursor, such as 3-bromo-2,6-difluorobenzonitrile, which is converted to a Grignard reagent (R-MgBr). This organometallic intermediate then reacts with carbon dioxide (CO2) to form the carboxylate, which is subsequently acidified to yield the final product. chemguide.co.ukmasterorganicchemistry.com

A theoretical analysis of the atom economy and E-Factor for these two routes highlights the inherent advantages of addition reactions over those that use stoichiometric reagents.

| Metric | Route 1: Dehydration (with TFAA) | Route 2: Grignard Carboxylation |

| Reaction | C8H5F2NO3 + (CF3CO)2O → C8H3F2NO2 + 2 CF3COOH | C7H2BrF2N + Mg + CO2 → C8H3F2NO2 + MgBr(OH) (after workup) |

| Desired Product | This compound (183.11 g/mol ) | This compound (183.11 g/mol ) |

| Theoretical Atom Economy | 46.5% | 100% (for the CO2 addition step) |

| Major By-products | Trifluoroacetic acid (CF3COOH) | Magnesium salts (e.g., MgBrOH) |

| Calculated E-Factor (Theoretical) | ~1.15 (excluding solvents) | ~0.47 (excluding solvents) |

Note: The table above presents a simplified, theoretical analysis. Actual E-Factors in an industrial setting would be significantly higher due to the inclusion of solvents, reagents used in workup, and reaction inefficiencies. youtube.comgreenchemistry-toolkit.org

The Grignard carboxylation (Route 2) demonstrates a significantly better theoretical atom economy because it is an addition reaction where all the atoms of the carbon dioxide are incorporated into the final product. youtube.com In contrast, the dehydration route (Route 1) generates a stoichiometric amount of trifluoroacetic acid as a by-product, leading to a much lower atom economy. Consequently, the theoretical E-Factor for the Grignard route is considerably lower, indicating less waste generation.

Use of Sustainable Solvents and Reagents

In the synthesis of this compound, conventional routes often employ solvents such as:

Tetrahydrofuran (B95107) (THF): Commonly used for Grignard reactions, THF can form explosive peroxides and is a VOC. wikipedia.org

Pyridine: Often used as a base and solvent in acylation and dehydration reactions, pyridine is toxic and has a noxious odor.

Dichloromethane (DCM): A common extraction solvent, DCM is a suspected carcinogen and an environmental pollutant. nih.gov

Green chemistry encourages the replacement of such problematic solvents with more sustainable alternatives. researchgate.net For the synthesis of fluorinated aromatics, research is exploring greener media:

Ionic Liquids (ILs): These salts are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. researchgate.net They can be designed to be task-specific, acting as both solvent and catalyst, and can be recycled. scientificupdate.com Their use in electrocarboxylation reactions to produce cyanobenzoic acids from CO2 has shown promise, offering a more environmentally friendly process. sparkl.me

Supercritical Fluids (scCO2): Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive solvent. mnstate.edu It can be used in reactions and extractions, and its solvent power can be tuned by adjusting pressure and temperature. Its combination with ionic liquids is being explored for efficient catalytic reactions. acs.org

Bio-derived Solvents: Solvents like Cyrene™ (dihydrolevoglucosenone), derived from cellulose, and γ-valerolactone (GVL) are being investigated as renewable and less toxic replacements for polar aprotic solvents like DMF and NMP, which are often used in nucleophilic aromatic substitution reactions common in fluorinated compound synthesis. libretexts.org

Regarding reagents, the use of trifluoroacetic anhydride in the dehydration route is a significant drawback due to the generation of corrosive and persistent trifluoroacetic acid waste. scientificupdate.comthieme-connect.de Alternative, more benign dehydrating agents or catalytic dehydration methods are preferable.

Development of Catalytic and Biocatalytic Processes

The use of catalysts is a cornerstone of green chemistry, as catalytic reactions reduce waste by being more selective and requiring smaller quantities of reagents compared to stoichiometric processes.

Catalytic Routes: Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of benzoic acids and their derivatives. journals.co.zanih.gov These methods can use carbon monoxide (a readily available C1 source) to directly carbonylate aryl halides or triflates, often under mild conditions with high selectivity. journals.co.za This approach avoids the need to pre-form a Grignard reagent and can be more atom-economical than multi-step sequences. While carbon monoxide gas itself is toxic, newer methods focus on using CO-surrogates that release CO in situ, improving safety. journals.co.za

Biocatalytic Routes: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions (ambient temperature and pressure in aqueous media), and reduced environmental impact. journals.co.za For the synthesis of this compound, a key potential application of biocatalysis is the hydrolysis of the nitrile group.

The conversion of a nitrile (R-CN) to a carboxylic acid (R-COOH) can be achieved with exceptional efficiency using nitrilase enzymes . thieme-connect.deresearchgate.net This enzymatic hydrolysis proceeds in a single step in water, avoiding the harsh acidic or basic conditions required for traditional chemical hydrolysis, which often generate large amounts of salt waste after neutralization. sparkl.mejournals.co.za

A potential green synthetic strategy could involve synthesizing the precursor 3-cyano-2,4-difluorobenzonitrile and then employing a nitrilase for the final conversion to the carboxylic acid. This chemoenzymatic approach combines the strengths of chemical synthesis for constructing the complex aromatic core with the clean and selective power of biocatalysis for the final functional group transformation. Research has demonstrated the successful use of nitrilases on a wide variety of aromatic nitriles. thieme-connect.de

Waste Minimization and By-product Management

Effective waste management is crucial for sustainable chemical manufacturing. This involves not only minimizing the quantity of waste produced (as measured by the E-Factor) but also considering the nature and hazard level of that waste.

Analysis of By-products: